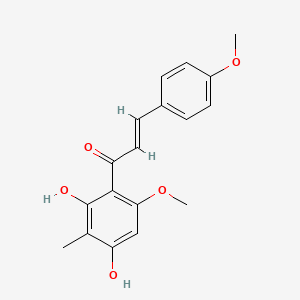

3'-Methyl-4-O-methylhelichrysetin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-Methyl-4-O-methylhelichrysetin is a natural flavonoid compound found in some plants. It is known for its yellow crystalline solid form and good solubility. The compound has shown various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Methyl-4-O-methylhelichrysetin can be synthesized through several chemical reactions involving chalcones. One common method involves the condensation of 2,4-dihydroxy-6-methoxy-3-methylacetophenone with 4-methoxybenzaldehyde under basic conditions. The reaction typically uses a base such as potassium hydroxide in ethanol as the solvent .

Industrial Production Methods

Industrial production of 3’-Methyl-4-O-methylhelichrysetin often involves extraction from natural sources, such as the barks of Cephalotaxus sinensis. The extraction process includes solvent extraction followed by purification using column chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4-O-methylhelichrysetin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydrochalcones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3’-Methyl-4-O-methylhelichrysetin has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer prevention and treatment.

Industry: Utilized in the development of natural product-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’-Methyl-4-O-methylhelichrysetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

Antitumor Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

3’-Methyl-4-O-methylhelichrysetin belongs to the chalcone family, which includes compounds such as:

- 2’,4’-Dihydroxy-4,6’-dimethoxy-3’-methylchalcone

- 4,2’,4’-Trihydroxy-3’-methoxychalcone

Biological Activity

3'-Methyl-4-O-methylhelichrysetin is a chalcone derivative notable for its diverse biological activities. This compound, characterized by its chemical formula C18H18O5, is primarily derived from the barks of Cephalotaxus sinensis. Chalcones are known for their potential therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Chalcones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a central role in disease progression.

Anticancer Properties

Several studies have highlighted the anticancer potential of chalcones. This compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis; modulates survival pathways |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Cell Signaling Modulation : It can modulate key signaling pathways like NF-kB and MAPK, which are crucial for inflammation and cancer progression.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells via intrinsic apoptotic pathways, often involving the activation of caspases.

Study on Anticancer Activity

A study published in Phytomedicine evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The study also reported that treatment with this chalcone led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

Anti-inflammatory Effects in Animal Models

Another investigation assessed the anti-inflammatory effects of this compound using an animal model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers in treated animals compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJIHSNZSOFRQU-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.